

NI-42 Inhibitory Activity Data

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Compound Focus: **NI-42**

Cat. No.: S537137

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The following table summarizes the key biochemical potency data for **NI-42** against its primary and secondary targets, as reported in the literature [1] [2] [3]:

Target	IC ₅₀ (nM)	Kd (nM)
BRPF1	7.9	40
BRPF2	48	210
BRPF3	260	940
BRD7	82	Not Reported
BRD9	310	1130
BRD4 (BD1)	4500	Not Reported

As the data shows, **NI-42** demonstrates a strong bias towards BRPF1, with its potency (indicated by both IC₅₀ and Kd) decreasing significantly across the other BRPF family members. Its activity against BRD9 is notably weak, being about **40 times less potent** than against its primary target, BRPF1 [1] [4].

Experimental Evidence & Context

The data presented is derived from established biochemical assays used to characterize bromodomain inhibitors.

- **Assay Protocols:** The primary data for **NI-42**'s binding affinity (Kd) and inhibitory concentration (IC₅₀) against various bromodomains were likely determined using **AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)** and **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)** assays. These are standard, high-throughput methods for studying protein-protein interactions and competitive binding in epigenetics research [1] [3].
- **Cellular Activity:** Functional studies show that **NI-42** exhibits modest anti-proliferative effects in certain cancer cell lines, with GI₅₀ values typically in the low micromolar range (e.g., 1.3 μM in OCI-AML2 acute myeloid leukemia cells). This suggests that its cellular activity is consistent with its intended on-target mechanism [4].

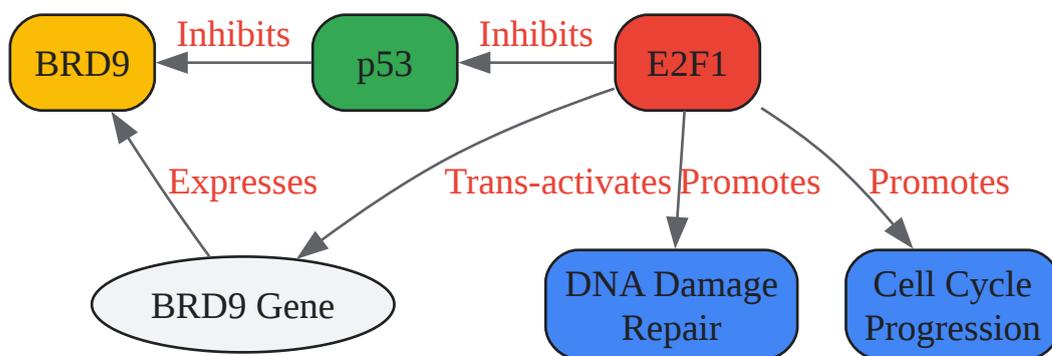
Research Implications

NI-42 was developed as a **structurally orthogonal chemical probe for the BRPF family** and is described as "biased" due to its distinct selectivity pattern [1] [3]. Its design aims to minimize off-target effects on other bromodomain families, making it a superior tool for specifically dissecting the biological functions of BRPF1/2/3 in cellular and in vivo models.

- **For BRPF-Focused Research:** If your research goal is to specifically investigate the role of **BRPF1**, **BRPF2**, or **BRPF3**, **NI-42** is an excellent, selective probe.
- **For BRD9-Focused Research:** If your goal is to target **BRD9**, other inhibitors like **I-BRD9** (pIC₅₀ of 7.3 for BRD9) or degraders like **CFT8634** (DC₅₀ of 3 nM for BRD9) are more appropriate and potent choices [5] [6] [7].

BRD9 in a Signaling Pathway

To help contextualize the role of BRD9, which **NI-42** weakly inhibits, the diagram below illustrates a key signaling pathway involving BRD9 that is relevant in cancer biology, as identified in recent research [8].



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This **BRD9-p53-E2F1 Signaling Circuit** [8] shows a positive feedback loop that can promote cancer growth. In this context, a potent BRD9 inhibitor (unlike **NI-42**) could be a strategy to disrupt this loop.

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References

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4. - NI - C18H15N3O3S - Bertin Bioreagent 42 [bertin-bioreagent.com]
5. I-BRD9 | GSK602 | Chemical Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]
6. dBET57 99%+ - BRD4(BD1) PROTAC Degradar [ambeed.cn]
7. FHD-609 | BRD9 Degradar | AmBeed-信号通路专用抑制剂 [ambeed.cn]
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